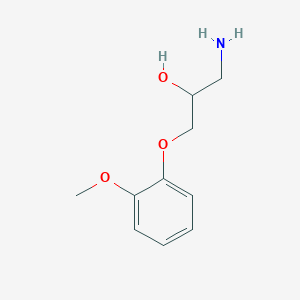

1-Amino-3-(2-methoxyphenoxy)propan-2-ol

Description

Contextualization within Aminopropan-2-ol Derivatives

The aminopropan-2-ol backbone is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules. These derivatives are characterized by a three-carbon chain with an amino group and a hydroxyl group, the relative positions of which can vary, leading to different isomers with distinct properties. 1-Amino-3-(2-methoxyphenoxy)propan-2-ol belongs to the subclass of 1-amino-3-aryloxy-propan-2-ols, which have been extensively investigated for their cardiovascular effects.

The general structure of these compounds allows for systematic modifications at three key positions: the aromatic ring, the amino group, and the chiral carbon of the propan-2-ol moiety. These modifications have been shown to significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, the nature and position of substituents on the aromatic ring are primary determinants of β1-antagonistic activity. pharmacy180.com

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 63257-76-1 |

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.23 g/mol |

Structural Relevance as a Chemical Scaffold for Bioactive Molecules

The 1-amino-3-aryloxy-propan-2-ol scaffold, as exemplified by this compound, is a cornerstone in the design of β-blockers. The ether linkage between the aromatic ring and the propanolamine (B44665) side chain is a critical feature that confers potent β-blocking activity. pharmacy180.com The key structural components essential for the biological activity of this class of drugs include the secondary amine, the hydroxyl group on the side chain, and the aromatic ring.

The stereochemistry of the hydroxyl-bearing carbon is crucial, with the (S)-enantiomer typically being significantly more potent than the (R)-enantiomer. pharmacy180.com The amino group is generally required to be secondary for optimal activity, and bulky substituents on the nitrogen, such as isopropyl or tert-butyl groups, are common in potent β-antagonists. pharmacy180.com The 2-methoxyphenoxy group in the target compound provides a specific substitution pattern on the aromatic ring that can influence receptor binding and selectivity.

Table 2: Key Structural Features of Aryloxypropanolamine Scaffolds and Their General Impact on Activity

| Structural Feature | General Impact on Biological Activity |

| Aromatic Ring Substituents | Influences potency and selectivity (β1 vs. β2). Para-substitution can enhance cardioselectivity. nih.gov |

| Propan-2-ol Side Chain | The hydroxyl group is essential for binding to the adrenergic receptor. |

| Stereochemistry at C-2 | The (S)-enantiomer is typically the more active form for β-blockade. pharmacy180.com |

| Amino Group Substituent | A secondary amine with bulky alkyl groups generally leads to higher antagonist potency. nih.gov |

Overview of Research Trajectories for Related Chemical Entities

The research trajectory for aminopropan-2-ol derivatives, particularly aryloxypropanolamines, has been extensive and highly fruitful, leading to the development of a major class of cardiovascular drugs. Initial research focused on modifying the structure of catecholamines, the endogenous ligands for adrenergic receptors, which led to the discovery of the first β-blockers.

The introduction of the oxymethylene bridge (-O-CH2-) between the aromatic ring and the ethanolamine (B43304) side chain of earlier antagonists resulted in the more potent aryloxypropanolamine class of β-blockers. oup.com Subsequent research has focused on refining the structure to improve cardioselectivity (β1-selectivity) to reduce side effects associated with β2-receptor blockade, such as bronchoconstriction. This has been achieved through modifications of the aromatic ring substituents. nih.gov

More recent research has explored the development of so-called "third-generation" β-blockers, which possess additional vasodilating properties. These compounds often retain the core aryloxypropanolamine scaffold but have additional functionalities that lead to nitric oxide release or α-adrenergic blockade. This highlights the continued versatility of the 1-amino-3-aryloxy-propan-2-ol scaffold in the design of novel therapeutics with improved pharmacological profiles.

The synthesis of these compounds generally involves the reaction of a substituted phenol (B47542) (in this case, 2-methoxyphenol) with epichlorohydrin (B41342), followed by the opening of the resulting epoxide ring with an appropriate amine. This synthetic route allows for the generation of a wide diversity of analogues for structure-activity relationship studies.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUURBCAOIUVUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389152 | |

| Record name | 1-amino-3-(2-methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63257-76-1 | |

| Record name | 1-amino-3-(2-methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 3 2 Methoxyphenoxy Propan 2 Ol and Its Analogs

Strategic Approaches to Propanolamine (B44665) Synthesis

The construction of the core propanolamine structure can be accomplished through several reliable and versatile chemical strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Condensation Reactions with Epichlorohydrin (B41342) Intermediates

A prevalent and direct method for synthesizing 1-amino-3-aryloxy-propan-2-ol derivatives involves a two-step process utilizing epichlorohydrin as a key building block. This strategy is widely employed for its efficiency and adaptability.

The first step involves the reaction of a substituted phenol (B47542) with epichlorohydrin, typically in the presence of a base such as sodium hydroxide (B78521) (NaOH). google.comresearchgate.net This reaction, a Williamson ether synthesis, results in the formation of a glycidyl (B131873) ether intermediate, such as 1,2-epoxy-3-(2-methoxyphenoxy)propane. google.com The phenol's nucleophilic phenoxide ion attacks the electrophilic carbon of epichlorohydrin, displacing the chloride.

In the second step, the epoxide ring of the glycidyl ether intermediate is opened by an amine. google.com For the synthesis of the parent compound, ammonia (B1221849) would be used. For analogs, primary or secondary amines can be employed, leading to a wide array of N-substituted derivatives. uni.edu This nucleophilic ring-opening reaction preferentially occurs at the less sterically hindered terminal carbon of the epoxide, yielding the desired 1-amino-3-phenoxy-propan-2-ol structure. google.comwipo.int The reaction conditions, such as temperature and solvent, can be optimized to improve yields and minimize side reactions. google.com

Table 1: Key Reactions in Epichlorohydrin-based Synthesis

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | 2-Methoxyphenol + Epichlorohydrin | 1,2-Epoxy-3-(2-methoxyphenoxy)propane | Williamson Ether Synthesis |

Reductive Amination Pathways for Analog Generation

Reductive amination, also known as reductive alkylation, offers a powerful pathway for generating a diverse library of propanolamine analogs. wikipedia.org This method converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine. brainly.comchemistrysteps.com It is particularly useful for synthesizing N-substituted analogs that might be difficult to access through direct amination of epoxides.

The process typically occurs in a "one-pot" fashion where a ketone or aldehyde is reacted with a suitable amine in the presence of a reducing agent. youtube.com The initial reaction between the carbonyl compound and a primary amine forms an imine intermediate. chemistrysteps.com A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is used to reduce the imine C=N bond to form the final amine product. wikipedia.orgchemistrysteps.com These reducing agents are favored because they are mild enough not to reduce the initial carbonyl compound significantly but are effective at reducing the protonated imine (iminium ion). youtube.com

For generating analogs of 1-amino-3-(2-methoxyphenoxy)propan-2-ol, a precursor ketone like 1-(2-methoxyphenoxy)propan-2-one (B1595812) could be reacted with various primary or secondary amines via reductive amination to yield a wide range of N-alkylated derivatives.

Multistep Synthetic Routes for Complex Derivatives

The synthesis of more complex derivatives, particularly those with multiple stereocenters or intricate functional groups, often necessitates multistep reaction sequences. researchgate.net These routes provide the flexibility to introduce specific structural motifs and control stereochemistry at various points in the synthesis. googleapis.com

A typical multistep synthesis might begin with a chiral starting material, often derived from a natural source (a "chiral pool" approach), to establish the desired stereochemistry early in the sequence. tcichemicals.com For instance, a synthesis could start from a chiral 3-carbon synthon like (R)- or (S)-glycidol. The synthesis of complex amino alcohols often requires the use of protecting groups to mask reactive functional groups (like amines or alcohols) while other parts of the molecule are being modified. googleapis.com

These routes combine various fundamental organic reactions. For example, the synthesis of a complex analog might involve:

Formation of a protected chiral epoxide.

Ring-opening with a carbon nucleophile to extend the carbon chain.

Functional group transformations to introduce a ketone or aldehyde.

Reductive amination to install the desired amino group.

Final deprotection steps to reveal the target molecule.

Such strategies allow for the systematic construction of complex molecular architectures with a high degree of control over the final structure. researchgate.net

Asymmetric Synthesis and Enantioselective Methodologies

Since this compound possesses a chiral center at the C2 position of the propanol (B110389) backbone, its biological activity is often associated with a single enantiomer. Therefore, methods for obtaining enantiomerically pure forms of this compound and its analogs are of paramount importance. yale.edu

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is a classical and widely used method to separate a racemic mixture into its constituent enantiomers. tcichemicals.com This approach involves converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. researchgate.net

A common strategy for resolving racemic amines is to react them with a chiral acid resolving agent, such as (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphorsulfonic acid. researchgate.net This acid-base reaction forms a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amine.

Alternatively, chromatographic methods can be employed for resolution. This involves using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. nih.gov

Chemoenzymatic Approaches for Enantiopure Compound Synthesis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes) to produce enantiopure compounds. mdpi.com This approach is highly effective for the asymmetric synthesis of chiral alcohols and amines. nih.gov

A powerful chemoenzymatic strategy is enzymatic kinetic resolution. nih.gov In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. researchgate.net For resolving racemic propanolamines or their precursors, lipases are commonly used enzymes. researchgate.net For example, a racemic mixture of a chlorohydrin precursor can be treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in the presence of an acyl donor (e.g., vinyl acetate). nih.govresearchgate.net The lipase will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the (S)-enantiomer) largely unreacted. researchgate.net The resulting mixture of the acylated compound and the unreacted alcohol can then be easily separated by chromatography. This method can achieve very high enantiomeric excess (ee) for both the product and the recovered starting material. nih.gov

Table 2: Comparison of Asymmetric Synthesis Methodologies

| Methodology | Principle | Common Reagents/Catalysts | Outcome |

|---|---|---|---|

| Chiral Resolution | Conversion of enantiomers to separable diastereomers. | Chiral acids (e.g., Tartaric acid derivatives) | Separation of a racemic mixture. researchgate.net |

| Chemoenzymatic Synthesis | Enzyme-catalyzed selective reaction on one enantiomer. | Lipases (e.g., Candida antarctica lipase B), Acyl donors | Enantiomerically enriched product and starting material. nih.govresearchgate.net |

Stereochemical Control in Aminopropan-2-ol Formation

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the configuration of the two adjacent chiral centers in the aminopropan-2-ol backbone is of paramount importance. westlake.edu.cn Both enantioselective and diastereoselective strategies are employed to produce optically pure isomers.

Key approaches to achieve stereochemical control include:

Catalytic Asymmetric Synthesis: This is one of the most efficient methods for preparing chiral compounds. westlake.edu.cn It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition Metal Catalysis: Chiral ligands complexed with transition metals such as copper (Cu), chromium (Cr), or ruthenium (Ru) are widely used. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Similarly, copper-catalyzed reductive coupling can be used for the enantioselective aminoallylation of ketones to access chiral 1,2-aminoalcohol synthons. nih.gov

Organocatalysis: Chiral organic molecules can act as catalysts, avoiding the use of potentially toxic and expensive metals. Chiral sulfinamide-based organocatalysts, for example, have been shown to enhance acidity while providing a chiral environment for asymmetric transformations. yale.edu

Biocatalysis: Enzymes offer high stereoselectivity under mild reaction conditions.

Engineered Amine Dehydrogenases (AmDHs): AmDHs have been successfully used for the biocatalytic reductive amination of α-hydroxy ketones to synthesize (S)-configured vicinal amino alcohols with high conversions (up to 99%) and excellent enantiomeric excess (>99% ee). acs.orgfrontiersin.org This method is advantageous due to the use of inexpensive ammonia as the amine donor and water as the main byproduct. frontiersin.org

Lipases and Acylases: These enzymes are employed in the kinetic resolution of racemic aminopropan-2-ol derivatives, although this method is limited to a theoretical maximum yield of 50%. acs.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. The Ellman lab developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu Another example is the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals. nih.gov

Substrate-Controlled Synthesis: In this approach, the existing chirality in the substrate molecule dictates the stereochemistry of the newly formed chiral center. For example, diastereoconvergent synthesis of anti-1,2-amino alcohols has been achieved via selenium-catalyzed intermolecular C–H amination, where the diastereoselectivity is controlled by a stereoelectronic effect. nih.gov

The table below summarizes various catalytic systems used in the asymmetric synthesis of chiral amino alcohols, highlighting their effectiveness.

| Catalytic System | Reaction Type | Substrates | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Chromium Complex | Asymmetric Cross Aza-Pinacol Coupling | Aldehydes and Imines | β-Amino Alcohol | Up to 99% | westlake.edu.cn |

| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketones | (S)-Vicinal Amino Alcohol | >99% | acs.orgfrontiersin.org |

| Copper-Josiphos Catalyst | Reductive Coupling | Ketones and Allenamides | 1,2-Aminoalcohol | High | nih.gov |

| Chiral Amino Alcohol Ligands | Diethylzinc Addition | Aldehydes | Benzyl Alcohol | Up to 95% | rsc.org |

Derivatization Strategies for Structural Modification

Structural modification of the this compound scaffold is crucial for optimizing its pharmacological profile. Derivatization strategies typically target the primary amino group, the aromatic phenoxy ring, or involve cyclization reactions to form more complex structures.

The primary amino group is a key site for modification due to its nucleophilicity. Derivatization methods are often used to alter the molecule's physical characteristics and improve ionization efficiency for analytical purposes. mdpi.com Common functionalization reactions include:

N-Alkylation: Introduction of alkyl groups to form secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Derivatization for Analysis: Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) can efficiently react with primary amines, even those with steric hindrance, to improve detection in mass spectrometry. mdpi.com

The phenoxy ring and its methoxy (B1213986) substituent offer opportunities for structural variation that can influence receptor binding and pharmacokinetic properties.

Aromatic Substitution: The electron-donating nature of the alkoxy and hydroxyl groups directs electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts alkylation/acylation) primarily to the ortho and para positions relative to the ether linkage. nih.gov

Demethylation/Etherification: The methoxy group can be cleaved to yield a phenol, which can then be re-etherified with different alkyl or aryl groups to generate a library of analogs.

Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form new carbon-carbon or carbon-heteroatom bonds on the aromatic ring, provided a suitable handle (like a halide) is present.

Incorporating the aminopropan-2-ol backbone into a heterocyclic ring system can constrain the molecule's conformation, which may lead to enhanced potency and selectivity. The vicinal amino and hydroxyl groups are ideally positioned for cyclization reactions. rdd.edu.iq

Oxazolidinone Formation: Reaction with phosgene (B1210022) or its equivalents can lead to the formation of a five-membered oxazolidinone ring.

Morpholine (B109124) Synthesis: Intramolecular cyclization or reaction with a suitable dielectrophile can generate morpholine derivatives. For example, chiral 1,2-amino alcohols can be converted into morpholinone products. nih.gov

Larger Heterocycles: Condensation with appropriate reagents can lead to the formation of larger ring systems like oxazepines or thiazepines. rdd.edu.iqnih.gov For instance, 1,2-epoxy-3-phenoxypropane can be condensed with various amines and thiols to synthesize derivatives like 1-phenoxy-3-piperidinopropan-2-ol and 1,3-bis(2-hydroxy-3-phenoxypropyl)barbituric acid. researchgate.net

The following table illustrates the formation of different heterocyclic systems from aminopropanol-type precursors.

| Precursor(s) | Reagent(s) | Resulting Heterocycle | Reference |

| 1,2-Amino alcohol | Phosgene equivalent | Oxazolidinone | st-andrews.ac.uk |

| 1,2-Amino alcohol, Arylglyoxal | Brønsted acid | Morpholin-2-one | nih.gov |

| 1,2-Epoxy-3-phenoxypropane, Piperidine | Condensation | Piperidinopropan-2-ol derivative | researchgate.net |

| Amino acid esters, Phthalic anhydride | Acetic acid | Pyridazine derivative | rdd.edu.iq |

Analysis of Reaction Byproducts and Impurity Profiles in Synthesis

Ensuring the purity of active pharmaceutical ingredients (APIs) is critical for their safety and efficacy. nih.gov Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. medwinpublishers.com For the synthesis of this compound, impurities can arise from several sources. nih.gov

Sources and Types of Impurities:

Starting Materials and Intermediates: Unreacted starting materials (e.g., 2-methoxyphenol, epichlorohydrin) or intermediates can persist in the final product. For example, p-aminophenol is a known impurity in the synthesis of paracetamol. medwinpublishers.com

Reaction Byproducts: Side reactions occurring during the synthesis can generate structurally related impurities. In the synthesis of β-amino alcohols, competitive reduction and nucleophilic addition reactions can lead to byproducts like 1,2-diols or 1,2-diamines. westlake.edu.cn

Degradation Products: The final compound may degrade upon exposure to heat, light, or pH variations during synthesis, purification, or storage. medwinpublishers.com Oxidative degradation is a common pathway for phenol derivatives. medwinpublishers.com

Reagents and Catalysts: Traces of reagents, solvents, and catalysts used in the synthesis may remain. This includes organic solvents and inorganic impurities like heavy metals. nih.gov

Analytical Techniques for Impurity Profiling: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. nih.gov

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is used for the identification and structural elucidation of impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities.

Gas Chromatography (GC): Used for the analysis of volatile organic impurities and residual solvents.

The International Council for Harmonisation (ICH) provides guidelines that set thresholds for the reporting, identification, and qualification of impurities in new drug substances. nih.govjocpr.com

The table below lists potential impurities in the synthesis of this compound and their likely origins.

| Potential Impurity | Chemical Name | Likely Origin |

| Starting Material | 2-Methoxyphenol (Guaiacol) | Incomplete reaction |

| Starting Material | 1-Chloro-2,3-epoxypropane (Epichlorohydrin) | Incomplete reaction |

| Isomeric Impurity | 2-Amino-3-(2-methoxyphenoxy)propan-1-ol | Non-regioselective epoxide opening |

| Dimerization Product | Bis[3-(2-methoxyphenoxy)-2-hydroxypropyl]amine | Reaction of the product with starting epoxide |

| Over-alkylation Product | N-alkylated derivatives | Further reaction of the primary amine |

| Degradation Product | Oxidized phenol derivatives | Oxidative degradation of the aromatic ring |

Molecular Structure Activity Relationship Sar Studies of 1 Amino 3 2 Methoxyphenoxy Propan 2 Ol and Its Derivatives

Elucidation of Structural Motifs Critical for Biological Activity

The biological activity of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol and its derivatives, particularly as β-adrenergic blocking agents, is contingent upon a constellation of specific structural features. The core scaffold, an aryloxypropanolamine, is the quintessential pharmacophore responsible for their interaction with β-adrenoceptors. researchgate.net This framework consists of three key moieties: an aromatic ring, a propanolamine (B44665) side chain, and an ether linkage.

The propanolamine side chain is a cornerstone of β-adrenergic antagonism. This structural element, comprising a hydroxyl group on the second carbon and a secondary amine, is crucial for binding to the receptor. wikipedia.org The hydroxyl group is essential for forming a critical hydrogen bond with the receptor, while the secondary amine is vital for ionic bonding interactions. youtube.com The distance between the aromatic ring and the amino group, facilitated by the OCH2 bridge, is also a determining factor for antagonistic properties. pharmaguideline.com

The aromatic ring serves as a crucial anchor, engaging in hydrophobic and potentially other interactions with the receptor. nih.gov The nature of the aromatic system, whether it is a simple benzene (B151609) ring or a more complex heterocyclic or bicyclic system, significantly modulates the compound's pharmacological profile, including its potency and selectivity. oup.com

The ether oxygen linking the aromatic ring to the propanolamine side chain is another integral component. The introduction of this oxymethylene bridge increases the length of the side chain, which has been shown to be a key differentiator for the higher potency of aryloxypropanolamines compared to their arylethanolamine counterparts. wikipedia.org This extended conformation allows the hydroxyl and amine groups to be positioned in a spatially analogous manner to endogenous catecholamines, facilitating effective receptor binding. gpatindia.com

The following table summarizes the critical structural motifs and their established roles in the biological activity of aryloxypropanolamines.

| Structural Motif | Key Features | Role in Biological Activity |

| Aromatic Ring | Benzenoid, bicyclic, or heterocyclic system | Anchors the molecule in the receptor's binding pocket through hydrophobic interactions. Influences potency and selectivity. oup.com |

| Ether Linkage (-O-CH2-) | Connects the aromatic ring to the propanolamine side chain | Extends the side chain, contributing to higher potency compared to arylethanolamines. wikipedia.org |

| Propanolamine Side Chain | Contains a hydroxyl group at the C2 position and a secondary amine | The hydroxyl group forms a key hydrogen bond with the receptor. youtube.com The secondary amine engages in ionic interactions. youtube.com |

Influence of Substituent Variation on Molecular Recognition and Binding

The pharmacological profile of this compound derivatives can be finely tuned by altering the substituents on both the aromatic ring and the amino group. These modifications exert a profound influence on the molecule's affinity, selectivity, and intrinsic sympathomimetic activity.

Substitutions on the Amino Group: The substituent on the secondary amine also plays a significant role in receptor interaction. The size and nature of this alkyl group can impact the compound's affinity and selectivity. For example, bulky lipophilic groups at the end of the alkylamine chain have been associated with selective agonism at the β3-adrenoceptor site. nih.gov Branching at the α-carbon of the N-alkyl substituent is generally favorable for β-antagonistic activity.

The table below illustrates the impact of substituent variations at different positions on the biological activity of aryloxypropanolamine derivatives.

| Position of Substitution | Nature of Substituent | Impact on Biological Activity |

| Aromatic Ring (Para) | Suitable sized substituent | Often leads to β1-selectivity. pharmaguideline.com |

| Aromatic Ring (Ortho) | Heteroatom-containing substituent | Generally increases β-blocking potency. oup.com |

| Aromatic Ring (Meta) | Generally absent in selective blockers | Absence of meta-substituents is a feature of some cardioselective β-blockers. pharmaguideline.com |

| Amino Group | Bulky, lipophilic groups | Can confer selectivity for β3-adrenoceptors. nih.gov |

| Amino Group | Arylalkyl groups | Can significantly increase β-blocking potency. oup.com |

Stereochemical Impact on Biological Activity and Selectivity

The propanolamine side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This stereocenter has a profound impact on the biological activity and selectivity of the molecule, with the two enantiomers often exhibiting significantly different pharmacological properties. researchgate.net

It is a well-established principle for β-blockers that the interaction with their receptors is highly stereoselective. ualberta.ca The biological activity predominantly resides in the (S)-enantiomer, which typically possesses a much higher affinity for β-adrenoceptors than the (R)-enantiomer. chapman.edu The S:R activity ratio for cardiac β-blocking activity can range from 33 to 530 for various β-blockers. chapman.edu This high degree of enantioselectivity underscores the precise three-dimensional arrangement required for optimal receptor binding.

The (S)-configuration of the hydroxyl group is considered essential for establishing the correct hydrogen bonding interaction within the receptor's binding site. youtube.com This specific spatial orientation allows for a more favorable and stable interaction, leading to a more potent antagonist effect. While most β-blockers are administered as racemates, the therapeutic effect is primarily attributed to the (S)-isomer. wikipedia.org

The following table summarizes the stereochemical considerations for the biological activity of aryloxypropanolamine derivatives.

| Stereocenter | Configuration | Biological Activity |

| C2 of Propanolamine Chain | (S)-enantiomer | Possesses significantly higher affinity for β-adrenoceptors and is responsible for the majority of the β-blocking activity. ualberta.cachapman.edu |

| C2 of Propanolamine Chain | (R)-enantiomer | Exhibits substantially lower β-blocking activity. chapman.edu |

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional conformation of this compound and its derivatives is a critical factor governing their interaction with biological targets. The flexibility of the propanolamine side chain allows the molecule to adopt various conformations, but it is believed that a specific, low-energy conformation is responsible for receptor binding.

Conformational analysis of aryloxypropanolamines suggests that they can adopt a "rigid" conformation through the formation of intramolecular hydrogen bonds. nih.gov This preferred conformation is thought to involve a hydrogen bond between the protonated amine and the ether oxygen, as well as between the hydroxyl group and the amine. This creates a bicyclic-like structure that orients the key functional groups in a precise spatial arrangement for optimal receptor interaction. nih.gov

Computational Approaches in SAR Elucidation

In recent years, computational methods have become indispensable tools for elucidating the structure-activity relationships of drug candidates, including this compound and its derivatives. These in silico approaches provide valuable insights into the molecular interactions governing biological activity and can guide the rational design of new, more potent, and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. jove.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models can identify key physicochemical properties, such as lipophilicity and electronic parameters, that are critical for activity. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for receptor binding. nih.gov These techniques generate 3D contour maps that highlight regions where modifications to the molecule would be expected to enhance or diminish its activity. nih.gov

Molecular docking is another powerful computational tool that simulates the binding of a ligand to the active site of a receptor. nih.gov This method can predict the preferred binding pose of a molecule and estimate its binding affinity. Flexible docking approaches, which allow for conformational changes in both the ligand and the receptor, provide a more realistic representation of the binding process. nih.govreadthedocs.io

The table below outlines some of the key computational approaches used in the SAR elucidation of aryloxypropanolamines.

| Computational Approach | Description | Application in SAR |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity. nih.govjove.com | Identifies key physicochemical properties influencing activity. nih.govnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D contour maps of steric and electrostatic fields. nih.gov | Provides a detailed understanding of the spatial requirements for receptor binding. nih.gov |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. nih.gov | Elucidates the specific molecular interactions between the drug and its target. nih.gov |

Pharmacological Target Identification and Mechanistic Elucidation

Investigation of Adrenergic Receptor Interactions

The aryloxypropanolamine chemical series is a cornerstone for ligands that interact with beta-adrenergic receptors, and to a lesser extent, alpha-adrenergic receptors. oup.com The specific substitutions on the aromatic ring and the amine group are critical determinants of affinity, potency, and selectivity.

Alpha-Adrenoceptor Binding Affinity and Antagonism

Alpha-adrenoceptors (α-AR), which include the α1A, α1B, and α1D subtypes, are crucial in regulating physiological processes such as smooth muscle contraction. amegroups.cnnih.gov Ligands with high affinity for these receptors typically possess specific structural features. For phenylethylamine-based agonists, maximal activity is often associated with a catechol moiety (3,4-dihydroxybenzene ring). pharmacy180.com For antagonists, different structural motifs are required.

For 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, specific binding affinity data for any α-adrenoceptor subtype is not prominently available in published literature. However, SAR studies of related compounds provide a predictive framework. Generally, as the bulk of the substituent on the nitrogen atom increases, α-receptor agonist activity tends to decrease. pharmacy180.com The compound possesses a primary amine (-NH2), which lacks the bulky substituents often found in potent α-AR antagonists. While the ortho-methoxy group on the phenoxy ring influences electronic properties, it is not a feature typically associated with high-affinity α-AR antagonism. Therefore, it is predicted that this compound would exhibit low binding affinity and minimal antagonism at alpha-adrenoceptors.

Table 1: General Structure-Activity Relationships for Adrenergic Receptor Ligands

| Structural Feature | Impact on α-Receptor Activity | Impact on β-Receptor Activity |

|---|---|---|

| Amine Substitution (R-group on Nitrogen) | Increased bulk generally decreases α-agonist activity. | Increased bulk (e.g., Isopropyl, tert-Butyl) is critical for β-antagonist activity. Primary amines have low potency. |

| Aromatic Ring Hydroxyl Groups | Catechol (3,4-OH) feature is important for high α-agonist activity. | Hydroxyl-equivalent groups can modulate intrinsic sympathomimetic activity (ISA). |

| Side Chain | An oxygen bridge (oxypropanolamine) generally favors β-antagonism over α-activity. | The (S)-enantiomer of the oxypropanolamine side chain contains the β-blocking activity. oup.com |

| Aromatic Ring Substitution (Non-hydroxyl) | Less defined role for antagonism. | Position and nature of substituent determines potency and selectivity (e.g., para-substitution for β1-selectivity). oup.com |

Beta-Adrenoceptor Binding Affinity and Antagonism

The aryloxypropanolamine scaffold of this compound is the quintessential structure for beta-adrenergic antagonists (β-blockers). oup.com These drugs function by competitively inhibiting the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to β-adrenoceptors. nih.gov The potency of β-blockade is highly dependent on two key structural features: the nature of the substituent on the aromatic ring and, crucially, the presence of a branched alkyl group (such as isopropyl or tert-butyl) on the terminal amino nitrogen. oup.com

Table 2: Comparison of Beta-Adrenoceptor Binding Affinities for Representative Aryloxypropanolamine Antagonists

| Compound | N-Substituent | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|---|

| Propranolol (B1214883) | Isopropyl | β1 | 1.6 - 4.7 | Non-selective |

| β2 | 0.8 - 3.5 | |||

| Atenolol | Isopropyl | β1 | 144.5 | β1-selective |

| β2 | 2512 | |||

| Metoprolol | Isopropyl | β1 | 47.9 | β1-selective |

| β2 | 1995 | |||

| This compound | Hydrogen (Primary Amine) | β1 | Data not available (Predicted to be very high/weak affinity) | Data not available (Predicted to be non-selective) |

| β2 | Data not available (Predicted to be very high/weak affinity) |

Note: Binding affinity values can vary between studies and experimental conditions. The data presented are representative values from literature.

Selectivity and Potency Profiling Against Adrenergic Receptor Subtypes

Selectivity for β-adrenoceptor subtypes (primarily β1 vs. β2) is a key goal in drug design to minimize side effects. nih.gov For aryloxypropanolamine antagonists, cardioselectivity (β1-selectivity) is often improved by the presence of a substituent in the para-position of the aromatic ring. oup.com Furthermore, β1-selective antagonists are often more hydrophilic, whereas β2-selective antagonists tend to be more lipophilic. oup.com

Given that this compound has a substitution only at the ortho-position (the methoxy (B1213986) group) and lacks the structural features associated with subtype selectivity, it is unlikely to exhibit any significant preference for β1, β2, or β3 adrenoceptors. Its predicted low potency would likely render any minor selectivity differences pharmacologically irrelevant.

Enzyme Binding and Modulation Studies

The interaction of a compound with metabolic enzymes is a critical aspect of its pharmacological profile, determining its duration of action and potential for drug-drug interactions.

Ligand-Enzyme Interaction Analysis

Direct studies on the enzymatic binding of this compound are scarce. However, insight can be gained from its parent compound, Guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol]. Guaifenesin is known to be metabolized in the liver via oxidation and demethylation. probes-drugs.orgdrugbank.com The primary enzyme responsible for the demethylation is O-demethylase, located in liver microsomes. drugbank.com This process converts the 2-methoxyphenoxy group into a catechol-like structure. Given the identical methoxyphenoxy moiety, it is highly probable that this compound also serves as a substrate for hepatic O-demethylase.

Additionally, the presence of a primary amine group introduces the possibility of metabolism by monoamine oxidases (MAOs), enzymes that are critical for the degradation of endogenous and exogenous monoamines.

Enzymatic Activity Modulation by Analogous Structures

There is no information available in the reviewed scientific literature to suggest that this compound or its close structural analogs act as modulators (inhibitors or inducers) of specific enzymatic activities. Its role appears to be that of a substrate for metabolic enzymes rather than a modulator of their function.

Exploration of Interactions with Other Receptor Systems

The parent compound, Metoprolol, is known for its high selectivity for β1-adrenergic receptors over β2-adrenergic receptors. nih.gov Studies on Metoprolol have shown its binding affinity for different beta-adrenoceptor subtypes. For instance, in membranes from the guinea-pig left ventricular free wall (predominantly β1) and soleus muscle (β2), the S-enantiomer of Metoprolol showed significantly higher affinity for β1-adrenoceptors. Whether this compound retains any affinity for these or other receptor types, such as serotonergic, dopaminergic, or muscarinic receptors, remains an area for further investigation.

Mechanisms of Biological Action at the Molecular Level

The molecular mechanisms of action for this compound have not been specifically elucidated. However, inferences can be drawn from the well-established mechanism of its parent compound, Metoprolol.

Modulation of Cellular Signaling Pathways

Metoprolol exerts its effects by competitively blocking β1-adrenergic receptors, which are coupled to the Gs-protein signaling pathway. nih.gov Activation of these receptors by catecholamines normally leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). nih.gov By blocking these receptors, Metoprolol attenuates this signaling cascade. nih.gov

It is plausible that this compound, if it retains any β1-adrenergic receptor affinity, would modulate this pathway in a similar manner. However, the potency and efficacy of such modulation are unknown. Another metabolite of Metoprolol, alpha-hydroxymetoprolol, is known to have some beta-blocking activity, though it is much less potent than the parent compound. ontosight.ai This suggests that metabolites of Metoprolol can retain some pharmacological activity.

Interaction with Biological Macromolecules (e.g., Proteins)

The primary biological macromolecules with which this compound is expected to interact are β-adrenergic receptors, which are G-protein coupled receptors. The parent compound, Metoprolol, is approximately 12% bound to plasma proteins, mainly albumin. nih.gov The protein binding characteristics of this compound have not been specifically reported.

Ion Channel Modulation Studies (for related compounds)

Metoprolol does not exhibit significant membrane-stabilizing activity, which is a property associated with the modulation of sodium channels. nih.gov There is no available evidence to suggest that this compound possesses ion channel modulating properties.

Ligand Binding Studies and Receptor Occupancy Investigations

Specific ligand binding studies and receptor occupancy investigations for this compound are not available in the current body of scientific literature. For its parent compound, Metoprolol, numerous such studies have been conducted to characterize its affinity and selectivity for β-adrenergic receptors.

For example, studies using radioligand binding assays have determined the affinity of Metoprolol for β1- and β2-adrenoceptors. In one study, the β1-adrenoceptor affinity for the S-enantiomer of Metoprolol was found to be significantly higher than for the R-enantiomer. The affinity for β2-adrenoceptors was lower for both enantiomers, demonstrating the β1-selectivity of the drug.

Receptor Binding Affinity of Metoprolol Enantiomers

| Enantiomer | Receptor Subtype | -log Equilibrium Dissociation Constant (mean ± s.d.) |

|---|---|---|

| S-Metoprolol | β1-adrenoceptor | 7.73 ± 0.10 |

| R-Metoprolol | β1-adrenoceptor | 5.00 ± 0.06 |

| S-Metoprolol | β2-adrenoceptor | 6.28 ± 0.06 |

To understand the pharmacological profile of this compound, similar dedicated binding studies would be necessary to determine its affinity and selectivity for adrenergic and other receptors. Without such data, its pharmacological activity remains largely uncharacterized.

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-Desisopropyl Metoprolol |

| Metoprolol |

| Alpha-hydroxymetoprolol |

| Adrenaline |

| Noradrenaline |

| Serotonin |

Based on a comprehensive review of available scientific literature, specific computational and theoretical chemistry studies focusing solely on This compound are not presently available. Detailed research findings concerning its molecular docking simulations, molecular dynamics, and specific quantum chemical calculations as outlined in the request have not been published.

Therefore, it is not possible to provide an article with detailed research findings and data tables for the following sections as they pertain directly to "this compound":

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Molecular Electrostatic Potential (MEP) Mapping

While the principles of these computational methods are widely applied in medicinal and computational chemistry to characterize molecules, specific data and analyses for "1-Amino-3-(2-methoxyphenoxy)propan-2-ol" are absent from the current body of scientific literature. Generating content for these sections without specific studies would involve speculation and would not adhere to the required standards of scientific accuracy.

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a key parameter that quantifies the nonlinear optical (NLO) response of a molecule. usp.br Molecules with significant NLO properties are valuable in the development of advanced materials for optoelectronics, including applications in optical switching and frequency conversion. nih.govjhuapl.edu The calculation of β for a compound like this compound can predict its potential as an NLO material.

These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT). mdpi.commdpi.com The process involves optimizing the molecular geometry and then computing the components of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) tensor in the presence of an applied electric field. researchgate.net The total hyperpolarizability (β_tot) is then derived from these components and is often compared to that of a standard NLO material like urea (B33335) to assess its relative NLO efficiency. mdpi.com

For a molecule to exhibit a strong NLO response, it often possesses a significant charge transfer character, typically found in push-pull systems. While this compound does not fit the classic donor-π-acceptor structure, its electronic asymmetry could still give rise to notable hyperpolarizability. A computational study would elucidate the magnitude of this property.

The table below illustrates the typical data generated from a DFT calculation for first-order hyperpolarizability, using values for p-Cl benzaldehyde (B42025) as a representative example of an aromatic compound. mdpi.com

| Parameter | Component | Value |

|---|---|---|

| Dipole Moment (μ) [Debye] | μ_x | -1.8415 |

| μ_y | -1.0423 | |

| μ_z | 0.0001 | |

| μ_tot | 2.1276 | |

| Hyperpolarizability (β) [x 10-30 cm5/esu] | β_xxx | 668.04 |

| β_xxy | -101.49 | |

| β_xyy | -314.16 | |

| β_yyy | -23.73 | |

| β_xxz | 0.00 | |

| β_xyz | 0.00 | |

| β_xzz, β_yzz, β_zzz | 0.00 | |

| β_tot | 820.22 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uchile.cl For aryloxypropanolamine derivatives, including this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. nih.govnih.gov These models are instrumental in understanding the structural requirements for affinity and selectivity towards biological targets, such as β-adrenergic receptors. nih.govnih.gov

In a typical 3D-QSAR study of aryloxypropanolamines, a set of molecules with known biological activities (e.g., pEC50 values) is selected. nih.govnih.gov The compounds are aligned based on a common scaffold, and for each molecule, various molecular fields are calculated.

CoMFA calculates steric and electrostatic fields. nih.gov

CoMSIA calculates additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. mdpi.com

Partial least squares (PLS) regression is then used to correlate the variations in these fields with the variations in biological activity. The resulting models are validated internally (e.g., leave-one-out cross-validation, q²) and externally (using a test set of compounds, r²_test) to ensure their statistical robustness and predictive power. nih.gov

Studies on selective β3-adrenergic receptor agonists from the aryloxypropanolamine class have demonstrated the utility of this approach. nih.govnih.gov The generated CoMFA and CoMSIA models yielded statistically significant results, indicating their reliability. nih.govnih.gov The contour maps produced by these analyses highlight specific regions around the molecular scaffold where modifications to steric, electrostatic, or other properties would likely increase or decrease biological activity, thereby guiding the rational design of new, more potent, and selective compounds. nih.gov

The table below summarizes the statistical results from a representative 3D-QSAR study on aryloxypropanolamine analogs. nih.govnih.gov

| Model | Parameter | Description | Value |

|---|---|---|---|

| CoMFA (Steric + Electrostatic) | q² | Cross-validated correlation coefficient (Leave-One-Out) | 0.537 |

| r²_ncv | Non-cross-validated correlation coefficient | 0.993 | |

| F | F-test value | 509.897 | |

| SEE | Standard Error of Estimate | 0.034 | |

| r²_test | Predictive correlation coefficient for the test set | 0.865 | |

| CoMSIA (Steric + Electrostatic + Hydrophobic + H-Bond Acceptor) | q² | Cross-validated correlation coefficient (Leave-One-Out) | 0.674 |

| r²_ncv | Non-cross-validated correlation coefficient | 0.984 | |

| F | F-test value | 201.258 | |

| SEE | Standard Error of Estimate | 0.051 | |

| r²_test | Predictive correlation coefficient for the test set | 0.918 |

Ligand Unbinding Pathway Analysis

Understanding the kinetics of how a ligand binds to and unbinds from its receptor is critical for drug design, as the residence time of a drug at its target often correlates with its therapeutic efficacy. Ligand unbinding pathway analysis, typically performed using molecular dynamics (MD) simulations, is a powerful tool to investigate these processes at an atomic level. nih.govnih.govbiorxiv.org For a compound like this compound, which likely targets G protein-coupled receptors such as β-adrenergic receptors, MD simulations can reveal the detailed mechanism of its dissociation. nih.govnih.gov

Enhanced sampling MD techniques, such as Random Acceleration Molecular Dynamics (RAMD), are often employed to observe the unbinding event within a computationally feasible timescale. nih.gov In a typical simulation, the ligand-receptor complex is placed in a realistic environment, including a lipid bilayer and aqueous solvent. The simulation then tracks the trajectory of the ligand as it exits the binding pocket. mdpi.com

Analysis of multiple unbinding trajectories can identify the most probable exit pathways, key protein residues that interact with the ligand during its egress, and transient intermediate states where the ligand may pause. nih.govnih.gov For ligands of the β2-adrenergic receptor, studies have shown that unbinding can occur through a primary pathway toward the extracellular space, often involving the transient breaking of specific salt bridges within the receptor that act as a "gate". nih.gov These simulations provide crucial insights into the structural and energetic determinants of the unbinding rate (k_off), offering a dynamic perspective that complements static binding pose predictions from molecular docking. biorxiv.org

The table below outlines the conceptual stages and key information obtained from a ligand unbinding pathway analysis.

| Stage of Analysis | Methodology | Key Information Obtained |

|---|---|---|

| System Setup | Embedding the ligand-receptor complex (e.g., docked pose) into a solvated lipid bilayer. | Creation of a biomimetically accurate environment for the simulation. |

| MD Simulation | Running enhanced sampling simulations (e.g., RAMD, Steered MD) for hundreds of nanoseconds to microseconds. | Generation of multiple trajectories showing the ligand's exit from the binding pocket. |

| Pathway Identification | Clustering of simulation trajectories based on the ligand's spatial coordinates. | Identification of one or more dominant unbinding pathways. |

| Interaction Analysis | Monitoring ligand-residue contacts (e.g., hydrogen bonds, hydrophobic interactions) over time. | Determination of key residues that facilitate or hinder the unbinding process. |

| Energetic Profiling | Calculating the potential of mean force (PMF) along the unbinding coordinate. | Estimation of the energy barriers and intermediate states along the exit route. |

Advanced Research on Analogs and Chemical Probes Derived from 1 Amino 3 2 Methoxyphenoxy Propan 2 Ol

Synthesis and Biological Evaluation of Novel Propanolamine (B44665) Derivatives

The synthesis of novel propanolamine derivatives based on the 1-amino-3-(2-methoxyphenoxy)propan-2-ol backbone is a cornerstone of research in this field. The primary synthetic route typically involves the reaction of guaiacol (B22219) with an epihalohydrin, such as epichlorohydrin (B41342), to form the corresponding glycidyl (B131873) ether. Subsequent ring-opening of the epoxide with a suitable amine introduces the aminopropanol (B1366323) side chain. This versatile synthesis allows for the introduction of a wide variety of substituents on the amino group, leading to the generation of extensive libraries of new chemical entities.

The biological evaluation of these novel derivatives is a critical step in identifying promising lead compounds. Screening assays are employed to assess their activity against a range of biological targets, including receptors and enzymes. For instance, derivatives are often evaluated for their affinity and functional activity at adrenergic, serotonergic, or dopaminergic receptors, given the prevalence of the propanolamine pharmacophore in ligands for these targets. Enzymatic assays are also crucial, for example, to determine the inhibitory potential of these compounds against enzymes such as monoamine oxidase or acetylcholinesterase.

The data obtained from these biological evaluations are instrumental in establishing structure-activity relationships. By systematically modifying the substituents on the aromatic ring or the amino group and observing the corresponding changes in biological activity, researchers can identify key structural features that govern potency and selectivity. This iterative process of synthesis and biological testing is fundamental to the optimization of lead compounds.

Table 1: Representative Propanolamine Derivatives and their Biological Targets

| Compound ID | R1 Substituent (on Amino Group) | R2 Substituent (on Phenyl Ring) | Primary Biological Target |

| A-01 | Isopropyl | 2-methoxy | Beta-adrenergic receptor |

| A-02 | tert-Butyl | 2-methoxy | Beta-adrenergic receptor |

| B-01 | Methyl | 2-methoxy, 4-allyl | Acetylcholinesterase |

| C-01 | Cyclopropyl | 2-methoxy | Dopamine D2 receptor |

Comparative Studies with Structurally Similar Bioactive Agents

To understand the therapeutic potential and unique pharmacological profile of novel this compound analogs, it is essential to conduct comparative studies with structurally similar bioactive agents. These studies provide valuable context by benchmarking the potency, selectivity, and efficacy of the new compounds against established drugs or well-characterized research compounds.

For example, a newly synthesized beta-adrenergic receptor antagonist derived from this compound would be compared to classical beta-blockers like propranolol (B1214883) or metoprolol. Such studies would involve parallel testing in the same in vitro and in vivo models to ensure a direct and accurate comparison of their pharmacological properties. Key parameters for comparison include binding affinities (Ki values) at the target receptor, functional potencies (EC50 or IC50 values) in cell-based assays, and pharmacokinetic profiles.

These comparative analyses are crucial for identifying analogs with improved properties, such as enhanced selectivity for a particular receptor subtype, a more favorable pharmacokinetic profile, or a reduced propensity for off-target effects. The insights gained from these studies are vital for guiding the further development of promising candidates.

Development of Chemical Probes for Receptor and Enzyme Research

The this compound scaffold can serve as an excellent starting point for the development of chemical probes. These specialized molecules are designed to study the function and localization of biological targets such as receptors and enzymes with high precision. The development of such probes often involves the strategic incorporation of reporter groups, such as fluorescent dyes or radioactive isotopes, onto the parent molecule.

For instance, a fluorescent probe could be synthesized by attaching a fluorophore, like a coumarin (B35378) or a rhodamine derivative, to a non-essential position of the this compound analog. This allows for the visualization of the target receptor or enzyme in cells and tissues using techniques like fluorescence microscopy or flow cytometry. Such probes are invaluable for studying receptor trafficking, internalization, and localization in different cellular compartments.

Radiolabeled probes, where a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) is incorporated into the molecule, are essential for quantitative studies. These probes are used in radioligand binding assays to determine the density and affinity of receptors in different tissues and to screen for new drug candidates that compete for the same binding site. The development of high-affinity and high-selectivity probes derived from this compound can significantly advance our understanding of the physiological and pathological roles of their target proteins.

Table 2: Examples of Chemical Probes and Their Applications

| Probe Type | Reporter Group | Application |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Receptor localization studies by confocal microscopy |

| Radiolabeled Probe | Tritium (³H) | Quantitative receptor binding assays |

| Biotinylated Probe | Biotin | Affinity purification of target proteins |

Note: This table provides examples of how the this compound scaffold could be modified to create chemical probes.

Investigation of Multifunctional Analogues

There is a growing interest in the development of multifunctional drugs, also known as multi-target-directed ligands, which are single molecules designed to interact with multiple biological targets simultaneously. The this compound scaffold is well-suited for the design of such multifunctional analogues due to its inherent modularity.

By combining pharmacophoric elements from different drug classes into a single molecule, it is possible to create compounds with unique therapeutic profiles. For example, by incorporating a moiety known to inhibit acetylcholinesterase into a this compound derivative with beta-blocking activity, a multifunctional compound could be developed for the potential treatment of Alzheimer's disease with comorbid cardiovascular conditions.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Compound Separation and Purity Determination

Chromatography is a cornerstone for the isolation and purification of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, as well as for the separation of its different stereoisomeric forms.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, particularly due to its chiral center at the C2 position. This chirality means the compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological activities.

Chiral HPLC is the method of choice for resolving the racemic mixture of this compound. yakhak.org This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, for instance, are widely used for their excellent enantioselective capabilities for a broad range of compounds, including amino alcohols. yakhak.orgsigmaaldrich.com The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, is optimized to achieve the best resolution. yakhak.org The choice of CSP and mobile phase conditions are critical factors for successful enantiomeric separation. yakhak.org

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based columns (amylose or cellulose (B213188) derivatives). |

| Mobile Phase | Isocratic mixture, commonly Hexane/2-Propanol in varying ratios (e.g., 90:10 to 70:30 v/v). |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detection, wavelength selected based on the chromophore (aromatic ring) of the molecule. |

Following its synthesis, this compound must be isolated from byproducts and unreacted starting materials. Column chromatography is a standard and effective method for this purification process. The technique separates compounds based on their differential adsorption to a stationary phase.

For this compound, a polar adsorbent like silica (B1680970) gel is typically used. The crude product is loaded onto the column, and an eluent (mobile phase) of appropriate polarity is passed through it. A solvent system, often a mixture like dichloromethane/methanol or ethyl acetate/hexane, is chosen. By gradually increasing the polarity of the eluent, compounds are selectively desorbed and eluted from the column at different rates. The polarity of this compound, owing to its hydroxyl and amino groups, dictates that a relatively polar solvent system is required for its elution. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to pool the pure compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and molecular structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The aromatic protons on the methoxyphenoxy group would appear in the downfield region (typically 6.8-7.2 ppm). The methoxy (B1213986) (-OCH₃) protons would show a sharp singlet around 3.8 ppm. The protons on the propanol (B110389) backbone (at C1, C2, and C3) would appear as multiplets in the 2.5-4.0 ppm range, with their exact chemical shifts and splitting patterns determined by their neighboring protons. The protons of the amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments. The aromatic carbons would produce signals in the 110-160 ppm region. The methoxy carbon would have a signal around 55 ppm. The three carbons of the propanol chain (C1, C2, C3) would be observed in the 40-75 ppm range.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.8 - 7.2 (multiplet) | 110 - 122 |

| Aromatic C-O | - | 148 - 150 |

| -OCH₃ | ~3.8 (singlet) | ~55 |

| -CH(OH)- | ~3.9 (multiplet) | ~68 |

| -CH₂-O-Ar | ~4.0 (multiplet) | ~72 |

| -CH₂-NH₂ | ~2.8 (multiplet) | ~45 |

| -OH, -NH₂ | Variable (broad singlets) | - |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. nih.gov The spectrum for this compound would show characteristic absorption bands corresponding to its functional groups. nih.gov A broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H and N-H stretching vibrations. C-H stretching vibrations from the aromatic ring and the alkyl chain would be observed around 2850-3100 cm⁻¹. The C-O stretching from the ether and alcohol groups would result in strong bands in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (amine) | Stretching | 3300 - 3500 (medium) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether, alcohol) | Stretching | 1050 - 1250 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula: C₁₀H₁₅NO₃), HRMS can confirm this composition. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as the protonated species [M+H]⁺. The experimentally measured m/z value is then compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the assigned molecular formula.

Molecular Formula : C₁₀H₁₅NO₃

Monoisotopic Mass : 197.1052 g/mol

Expected [M+H]⁺ ion : 198.1125 m/z

This technique is crucial for unequivocally confirming the identity of the synthesized compound and distinguishing it from potential impurities or isomers.

Receptor Binding Assays for Affinity Measurements

The characterization of the pharmacological profile of a compound such as this compound heavily relies on analytical methods that determine its affinity for various biological targets. Receptor binding assays are a fundamental methodology in this regard, providing quantitative insights into the interaction between a ligand—in this case, this compound—and a specific receptor. These assays are crucial for identifying the molecular targets of a compound and for predicting its potential therapeutic effects and off-target interactions.

The primary objective of a receptor binding assay is to measure the affinity of a ligand for a receptor. This is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), which quantify the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki or Kd value signifies a higher binding affinity. Another common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from its target receptor.

While specific receptor binding affinity data for this compound is not extensively detailed in publicly available scientific literature, the structural similarity of this compound to known pharmacologically active molecules, such as beta-blockers, suggests that its binding profile would likely be investigated against a panel of G-protein coupled receptors (GPCRs), particularly adrenergic receptors.

A hypothetical receptor binding assay for this compound would involve the following general steps:

Preparation of Receptor Source: A source of the target receptor is required, which is typically a cell membrane preparation from tissues or cultured cells that endogenously or recombinantly express the receptor of interest (e.g., β1-adrenergic or β2-adrenergic receptors).

Radioligand Binding: A specific radioligand with high affinity and selectivity for the target receptor is incubated with the membrane preparation. This radioligand is labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I).

Competitive Binding: The assay is performed in the presence of varying concentrations of the unlabeled test compound, this compound. The test compound competes with the radioligand for binding to the receptor.

Separation and Quantification: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, often through rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing compound (this compound). A sigmoidal competition curve is generated, from which the IC50 value can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

The resulting data would typically be presented in a format similar to the hypothetical data tables below. These tables illustrate how the affinity of this compound would be displayed for different receptor subtypes.

Hypothetical Receptor Binding Affinity Data for this compound Table 1: Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Source of Receptor |

| β1-Adrenergic | Data Not Available | [³H]-CGP 12177 | Recombinant CHO cells |

| β2-Adrenergic | Data Not Available | [³H]-CGP 12177 | Recombinant HEK293 cells |

| α1-Adrenergic | Data Not Available | [³H]-Prazosin | Rat brain tissue |

| α2-Adrenergic | Data Not Available | [³H]-Rauwolscine | Human platelet membranes |

Table 2: Serotonergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Source of Receptor |

| 5-HT1A | Data Not Available | [³H]-8-OH-DPAT | Rat hippocampal membranes |

| 5-HT2A | Data Not Available | [³H]-Ketanserin | Human cortical membranes |

The interpretation of such data is fundamental to drug discovery and development. A high affinity for a specific receptor subtype would suggest that the compound's biological effects may be mediated through that receptor. Conversely, significant affinity for multiple receptors could indicate a broader pharmacological profile or a higher potential for off-target effects. Without empirical data from such assays, the precise molecular targets and pharmacological nature of this compound remain speculative.

Q & A

Q. What are the optimal synthetic routes for 1-Amino-3-(2-methoxyphenoxy)propan-2-ol?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction. For example, a two-step process can be employed:

Epoxide Formation: React 2-methoxyphenol with epichlorohydrin under basic conditions (e.g., NaOH) to form an epoxide intermediate.

Q. How can structural characterization be performed for this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: H and C NMR confirm the presence of methoxy (δ 3.8–3.9 ppm), amino (δ 1.2–1.5 ppm for NH), and aromatic protons (δ 6.8–7.2 ppm) .

- LC-MS/MS: Electrospray ionization (ESI) in positive mode confirms molecular ion peaks at m/z 226.1 [M+H] and fragments at m/z 152 (loss of CHNO) .

- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>98%) .

Q. What solvents and storage conditions are recommended for this compound?

Methodological Answer:

- Solubility: Highly soluble in polar solvents (water, ethanol, DMSO) but insoluble in hexane. Use ethanol for stock solutions (10 mM) to prevent degradation .

- Storage: Store at 2–8°C in amber vials under nitrogen to avoid oxidation. Shelf life: >12 months at -20°C .

Advanced Research Questions

Q. How do enantiomers of this compound differ in pharmacokinetic profiles?

Methodological Answer: Enantioselective separation using chiral chromatography (Chiralpak AD-H column) with n-hexane/ethanol/diethylamine (80:20:0.1, v/v/v) resolves R and S enantiomers (resolution factor R > 1.5). Pharmacokinetic studies in rats show:

- R-enantiomer: Higher plasma clearance (CL = 15 mL/min/kg) and shorter half-life (t = 2.1 h).

- S-enantiomer: Lower clearance (CL = 8 mL/min/kg) and extended half-life (t = 4.5 h) due to stronger albumin binding .

Q. How can contradictions in receptor binding affinity data be resolved?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:

- β-Adrenergic Receptor Assay: Use CHO-K1 cells expressing human β-AR. Incubate with 10 μM compound in HEPES buffer (pH 7.4, 37°C). Measure cAMP levels via ELISA.

- Control: Compare with propranolol (IC = 8 nM). If IC values vary >10%, validate via radioligand binding ($$$^3$H]-CGP-12177) to eliminate false positives .

Q. What strategies mitigate cytotoxicity during in vitro studies?

Methodological Answer:

- Dose Optimization: Perform MTT assays in HEK-293 cells. IC for cytotoxicity is typically >100 μM. Use concentrations ≤10 μM for receptor studies.

- Protective Agents: Co-administer 1 mM glutathione to reduce oxidative stress. Monitor viability via flow cytometry (Annexin V/PI staining) .

Q. How does the methoxy group influence interaction with biological targets?

Methodological Answer: The 2-methoxy group enhances lipid solubility (logP = 1.8) and stabilizes aryl-receptor interactions via π-stacking. Molecular docking (AutoDock Vina) shows a binding energy of -9.2 kcal/mol with β-AR, compared to -7.5 kcal/mol for the des-methoxy analog. Replace with bulkier groups (e.g., ethoxy) to test steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products